4-Iodophenylacetonitrile
Overview
Description
4-Iodophenylacetonitrile, also known as 4-Iodobenzyl cyanide, is an organic compound with the chemical formula C8H6IN. It is characterized by the presence of an iodine atom and a cyano group attached to a benzene ring. This compound is a white to light yellow solid and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophenylacetonitrile can be synthesized through a multi-step process starting from phenylacetic acid. The general steps include:
Conversion of Phenylacetic Acid to Phenylacetonitrile: Phenylacetic acid is first reacted with phosphorus pentoxide to form phenylacetonitrile.
Iodination: The phenylacetonitrile is then reacted with elemental iodine to produce this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
4-Iodophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Various substituted phenylacetonitriles.
Reduction: 4-Iodophenylethylamine.
Oxidation: 4-Iodophenylacetic acid.
Scientific Research Applications
4-Iodophenylacetonitrile is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceuticals: It is used in the synthesis of potential anticancer agents and other therapeutic compounds.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodophenylacetonitrile largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The iodine atom and cyano group provide reactive sites for further chemical transformations .
Comparison with Similar Compounds
4-Iodophenylacetonitrile can be compared with other similar compounds such as:
- 4-Fluorophenylacetonitrile
- 4-Bromophenylacetonitrile
- 4-Chlorophenylacetonitrile
- 4-Nitrophenylacetonitrile
Uniqueness: The presence of the iodine atom in this compound makes it particularly useful for certain types of substitution reactions where iodine’s leaving group ability is advantageous. This sets it apart from its fluorine, bromine, and chlorine analogs .
Properties
IUPAC Name |
2-(4-iodophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWQTYSBFGIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199579 | |
Record name | 4-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51628-12-7 | |
Record name | 4-Iodophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051628127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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